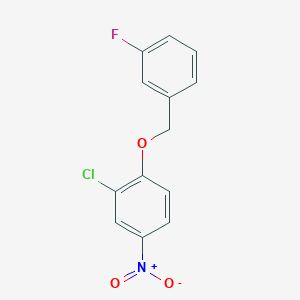

2-Chloro-1-(3-fluorobenzyloxy)-4-nitrobenzene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

2-chloro-1-[(3-fluorophenyl)methoxy]-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClFNO3/c14-12-7-11(16(17)18)4-5-13(12)19-8-9-2-1-3-10(15)6-9/h1-7H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFTHVDYRPHJAND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)COC2=C(C=C(C=C2)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30427605 | |

| Record name | 2-Chloro-1-(3-fluorobenzyloxy)-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30427605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

443882-99-3 | |

| Record name | 2-Chloro-1-[(3-fluorophenyl)methoxy]-4-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=443882-99-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-1-(3-fluorobenzyloxy)-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30427605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Chloro-1-(3-fluorobenzyloxy)-4-nitrobenzene

CAS Number: 443882-99-3

This technical guide provides a comprehensive overview of 2-Chloro-1-(3-fluorobenzyloxy)-4-nitrobenzene, a key chemical intermediate in the pharmaceutical industry. The information is tailored for researchers, scientists, and professionals involved in drug development and organic synthesis.

Chemical and Physical Properties

This compound is a crystalline solid, typically appearing as a white to light yellow powder. It is a vital building block in the synthesis of complex organic molecules due to its reactive functional groups.

| Property | Value | Reference |

| CAS Number | 443882-99-3 | [1] |

| Molecular Formula | C₁₃H₉ClFNO₃ | [1] |

| Molecular Weight | 281.67 g/mol | [1] |

| Melting Point | 99-103 °C | [1] |

| Appearance | White to light yellow powder or crystal | [1] |

| Purity | ≥ 98% | [1] |

Synthesis and Experimental Protocols

The synthesis of this compound is most commonly achieved through a nucleophilic aromatic substitution reaction. Below are two detailed experimental protocols.

Protocol 1: Synthesis from 2-Chloro-4-nitrophenol

This method involves the reaction of 2-chloro-4-nitrophenol with 1-(bromomethyl)-3-fluorobenzene.

Materials:

-

2-chloro-4-nitrophenol

-

1-(bromomethyl)-3-fluorobenzene

-

Sodium carbonate (Na₂CO₃)

-

Acetonitrile (CH₃CN)

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethyl acetate

Procedure:

-

In a reaction vessel, combine 2-chloro-4-nitrophenol (1 mmol) and 1-(bromomethyl)-3-fluorobenzene (1 mmol) in acetonitrile (25 ml).

-

Add sodium carbonate (10 g) to the mixture.

-

Stir the reaction mixture at 313 K (40 °C) for 8 hours.

-

After the reaction is complete, filter off the sodium carbonate.

-

Wash the filtrate with a brine solution.

-

Separate the organic phase and dry it over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the filtrate to obtain the crude product.

-

Recrystallize the crude product from ethyl acetate to yield pure this compound.

Protocol 2: Synthesis from 3-Chloro-4-fluoronitrobenzene

This alternative synthesis route utilizes 3-chloro-4-fluoronitrobenzene and 3-fluorobenzyl alcohol.

Materials:

-

3-chloro-4-fluoronitrobenzene

-

3-fluorobenzyl alcohol

-

Potassium hydroxide (KOH) flakes (85%)

-

Acetonitrile (ACN)

-

Water

Procedure:

-

Dissolve 3-fluorobenzyl alcohol (0.30 kg, 2.39 mol) in acetonitrile (6.0 L).

-

Add potassium hydroxide flakes (0.16 kg, 1.25 eq.) to the solution.

-

Heat the resulting suspension to 35 °C.

-

Slowly add a solution of 3-chloro-4-fluoronitrobenzene (0.40 kg, 2.28 mol) in acetonitrile (2.0 L) to the heated suspension, maintaining the temperature between 35-40 °C.

-

Keep the reaction mixture at this temperature for 18 hours.

-

Upon completion, cool the mixture to 20-25 °C.

-

Quench the reaction with water (8 L).

-

Filter the resulting slurry and wash the solid product with water (2 x 0.40 L).

-

Dry the product at 45 °C under 10 mmHg pressure for 25 hours to obtain 3-chloro-4-(3-fluorobenzyloxy)nitrobenzene with a yield of approximately 92%.

Role in Drug Development

This compound is a crucial intermediate in the synthesis of several targeted cancer therapies. Its structure is a key component for building molecules that can inhibit specific signaling pathways involved in tumor growth and proliferation.

Intermediate for Lapatinib Synthesis

Lapatinib is a potent dual tyrosine kinase inhibitor that targets both the Epidermal Growth Factor Receptor (EGFR or ErbB1) and Human Epidermal Growth Factor Receptor 2 (HER2/neu or ErbB2).[2][3] This compound is a key starting material in the multi-step synthesis of Lapatinib.[1] The synthesis involves the reaction of this compound with other reagents to construct the final quinazoline-based structure of Lapatinib.[4][5][6]

Intermediate for Niraparib Synthesis

Niraparib is a selective poly(ADP-ribose) polymerase (PARP) inhibitor used in the treatment of certain types of ovarian and breast cancers.[7] this compound serves as a precursor in the synthesis of the core structure of Niraparib.[7][8]

Biological Significance and Signaling Pathways

The primary biological relevance of this compound lies in its role as a precursor to kinase inhibitors. The downstream products of its synthesis directly interact with and inhibit key signaling pathways implicated in cancer.

The ErbB1/ErbB2 Signaling Pathway and Inhibition by Lapatinib

The ErbB family of receptor tyrosine kinases, including EGFR (ErbB1) and HER2 (ErbB2), are critical regulators of cell growth, proliferation, and survival.[9][10] In many cancers, these receptors are overexpressed or mutated, leading to uncontrolled cell division.

Mechanism of Action:

-

Ligand Binding and Dimerization: Growth factors bind to the extracellular domain of ErbB receptors, inducing them to form homodimers or heterodimers. ErbB2 is the preferred dimerization partner for other ErbB receptors.[2][10]

-

Autophosphorylation: Dimerization activates the intracellular tyrosine kinase domain of the receptors, leading to autophosphorylation of specific tyrosine residues.

-

Downstream Signaling: The phosphorylated tyrosine residues serve as docking sites for various signaling proteins, activating downstream pathways such as the Ras/Raf/MEK/ERK (MAPK) pathway and the PI3K/Akt/mTOR pathway. Both pathways are central to promoting cell proliferation and survival.[3][9]

Lapatinib, synthesized from this compound, acts as a reversible inhibitor of the tyrosine kinase domains of both ErbB1 and ErbB2.[3][11] By binding to the ATP-binding site of the kinase domain, Lapatinib prevents autophosphorylation and the subsequent activation of downstream signaling cascades, ultimately leading to the inhibition of tumor cell growth.[3]

References

- 1. Lapatinib Intermediates 2-chloro-1-(3-fluoro-benzyloxy)-4-nitro-benzene at Best Price in Shijiazhuang, Hebei | Shijiazhuang Dingmin Pharmaceutical Sciences Co., Ltd. [tradeindia.com]

- 2. Role of lapatinib in the first-line treatment of patients with metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Role of ErbB1 in the Underlying Mechanism of Lapatinib-Induced Diarrhoea: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. newdrugapprovals.org [newdrugapprovals.org]

- 5. nbinno.com [nbinno.com]

- 6. medkoo.com [medkoo.com]

- 7. benchchem.com [benchchem.com]

- 8. Niraparib synthesis - chemicalbook [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. medchemexpress.com [medchemexpress.com]

2-Chloro-1-(3-fluorobenzyloxy)-4-nitrobenzene molecular weight

An In-Depth Technical Guide to 2-Chloro-1-(3-fluorobenzyloxy)-4-nitrobenzene

Audience: Researchers, scientists, and drug development professionals.

Abstract

This compound is a synthetic organic compound with significant applications as a versatile intermediate in the synthesis of complex molecules, particularly in the pharmaceutical industry.[1][2][3] Its structure, featuring a nitro group and a chloro group, enhances its reactivity, making it a valuable building block.[1][2] Notably, this compound has been identified as an intermediate for dual inhibitors of ErbB-1 (EGFR) and ErbB-2 (HER2) tyrosine kinases, which are critical targets in oncology research and drug development. This guide provides a comprehensive overview of its physicochemical properties, a detailed synthesis protocol, and its role in the context of ErbB signaling pathways.

Physicochemical Properties

This compound is a white to light yellow crystalline powder.[1] Its key quantitative properties are summarized in the table below, compiled from various chemical suppliers and databases.

| Property | Value | Source |

| Molecular Weight | 281.67 g/mol | [1][2][4][5] |

| Molecular Formula | C₁₃H₉ClFNO₃ | [1][2][4][5] |

| CAS Number | 443882-99-3 | [1][2][5] |

| Melting Point | 99 - 103 °C | [1][2] |

| Purity | ≥ 99% (HPLC) | [1] |

| Appearance | White to light yellow powder or crystal | [1] |

| Crystal System | Monoclinic | [6] |

| Space Group | P2₁/c | [6] |

Synthesis of this compound

The synthesis of the title compound is typically achieved through a nucleophilic substitution reaction. The protocol described here is based on established laboratory procedures.[6]

Synthesis Workflow

The overall workflow for the synthesis, purification, and crystallization of the compound is depicted below.

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

Materials:

-

2-chloro-4-nitrophenol (1 mmol)

-

1-(bromomethyl)-3-fluorobenzene (1 mmol)

-

Sodium carbonate (10 g)

-

Acetonitrile (25 ml)

-

Brine solution

-

Anhydrous sodium sulfate

-

Ethyl acetate

-

Round-bottom flask, condenser, magnetic stirrer, heating mantle, filtration apparatus, rotary evaporator.

Procedure:

-

To a 250 ml round-bottom flask, add 2-chloro-4-nitrophenol (1 mmol), 1-(bromomethyl)-3-fluorobenzene (1 mmol), sodium carbonate (10 g), and acetonitrile (25 ml).[6]

-

Equip the flask with a condenser and place it on a heating mantle with a magnetic stirrer.

-

Stir the mixture at 313 K (40 °C) for 8 hours.[6]

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Filter off the solid sodium carbonate using vacuum filtration.

-

Transfer the filtrate to a separatory funnel and wash it with brine.[6]

-

Separate the organic phase and dry it over anhydrous sodium sulfate.[6]

-

Filter off the drying agent and concentrate the organic phase using a rotary evaporator to obtain the crude product.[6]

-

Purify the crude product by crystallization from ethyl acetate to yield the final product, this compound.[6]

Biological Activity: Inhibition of ErbB-1/ErbB-2 Signaling

This compound is recognized as an important intermediate for the synthesis of dual ErbB-1/ErbB-2 tyrosine kinase inhibitors.[6] The ErbB family of receptor tyrosine kinases, particularly ErbB-1 (also known as EGFR) and ErbB-2 (also known as HER2), are key players in cell signaling pathways that regulate cell proliferation, migration, differentiation, and survival.[6][7] Overexpression or mutation of these receptors is implicated in the pathogenesis of numerous cancers.[4][8]

The ErbB-1/ErbB-2 Signaling Pathway

The ErbB signaling cascade is initiated by ligand binding to the extracellular domain of ErbB receptors (except for ErbB-2, which has no known ligand).[7][8] This binding induces the formation of receptor homo- or heterodimers.[7][8] The ErbB-2-ErbB-3 heterodimer is considered the most potent signaling complex.[8] Dimerization activates the intracellular tyrosine kinase domain, leading to autophosphorylation of tyrosine residues. These phosphorylated sites serve as docking stations for various adaptor proteins, which in turn activate major downstream signaling pathways, including the RAS-RAF-MAPK and PI3K-Akt pathways, ultimately promoting cell growth and survival.[6][9]

Caption: Simplified ErbB-1/ErbB-2 signaling pathway and point of inhibition.

Representative Protocol: In Vitro Tyrosine Kinase Inhibition Assay

While this compound is an intermediate, its derivatives are tested for kinase inhibition. The following is a representative protocol for evaluating a derivative compound's ability to inhibit ErbB-1/ErbB-2 kinase activity, based on common methodologies.

Objective: To determine the in vitro inhibitory activity of a test compound against ErbB-1 and ErbB-2 tyrosine kinases.

Materials:

-

Recombinant human ErbB-1 and ErbB-2 kinase domains.

-

A suitable peptide substrate (e.g., poly(Glu, Tyr) 4:1).

-

Adenosine-5'-triphosphate (ATP), [γ-³²P]ATP or fluorescently-labeled ATP.

-

Test compound (derived from this compound) dissolved in DMSO.

-

Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, MnCl₂, DTT).

-

96-well microplates.

-

Phosphocellulose paper or other capture medium.

-

Scintillation counter or fluorescence plate reader.

Procedure:

-

Prepare serial dilutions of the test compound in DMSO, and then dilute further into the kinase reaction buffer.

-

In a 96-well plate, add the kinase reaction buffer, the peptide substrate, and the diluted test compound.

-

Add the recombinant ErbB-1 or ErbB-2 kinase to each well to initiate the pre-incubation.

-

Initiate the kinase reaction by adding a mixture of cold ATP and radiolabeled [γ-³²P]ATP (or fluorescent ATP).

-

Incubate the plate at a controlled temperature (e.g., 30 °C) for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding a stop solution (e.g., phosphoric acid or EDTA).

-

Spot an aliquot of the reaction mixture from each well onto phosphocellulose paper.

-

Wash the paper extensively with a wash buffer (e.g., dilute phosphoric acid) to remove unincorporated ATP.

-

Quantify the incorporated radioactivity on the paper using a scintillation counter (or measure fluorescence in the plate if using a non-radioactive method).

-

Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.

-

Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion

This compound is a key chemical intermediate with a well-defined synthesis route. Its primary value for researchers in drug development lies in its role as a precursor for potent dual inhibitors of ErbB-1 and ErbB-2 kinases. A thorough understanding of its properties and the biological pathways it can be used to target is essential for leveraging this compound in the development of novel therapeutics, particularly in the field of oncology.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. chemimpex.com [chemimpex.com]

- 3. Buy this compound | 443882-99-3 [smolecule.com]

- 4. ERBB1 and ERBB2 have distinct functions in tumor cell invasion and intravasation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. bosterbio.com [bosterbio.com]

- 7. cusabio.com [cusabio.com]

- 8. Small molecule inhibitors targeting the EGFR/ErbB family of protein-tyrosine kinases in human cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. encyclopedia.pub [encyclopedia.pub]

An In-depth Technical Guide to 2-Chloro-1-(3-fluorobenzyloxy)-4-nitrobenzene

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a comprehensive overview of the chemical properties, synthesis protocols, and biological significance of 2-Chloro-1-(3-fluorobenzyloxy)-4-nitrobenzene, a key intermediate in pharmaceutical synthesis.

Core Chemical Properties

This compound is an organic compound recognized for its role as a versatile building block in the synthesis of complex molecules, particularly in medicinal chemistry.[1] Its structure, featuring a chloro group, a nitro group, and a fluorobenzyloxy substituent, imparts specific reactivity that is valuable in pharmaceutical development.[1][2]

Physicochemical Data

The fundamental properties of the compound are summarized below.

| Property | Value | Source |

| CAS Number | 443882-99-3 | [1][2][3][4] |

| Molecular Formula | C₁₃H₉ClFNO₃ | [1][2][3][4] |

| Molecular Weight | 281.66 g/mol | [2][3] |

| Appearance | White to light yellow powder or crystal | [1] |

| Melting Point | 99 - 103 °C | [1][5][6] |

| Boiling Point | 400.5 °C at 760 mmHg (Predicted) | [5][6] |

| Density | ~1.4 g/cm³ (Predicted) | [5][6] |

| Purity | ≥ 99% (HPLC) | [1] |

| Storage Conditions | Store at 0 - 8 °C, sealed in a dry, well-ventilated area | [1][6][7] |

Structural and Identification Data

| Identifier | Value | Source |

| IUPAC Name | 2-chloro-1-[(3-fluorophenyl)methoxy]-4-nitrobenzene | [2] |

| Synonyms | 3-Chloro-4-(3-fluorobenzyloxy)nitrobenzene, 4-(3-Fluorobenzyloxy)-3-chloronitrobenzene | [1][5][6] |

| InChI Key | SFTHVDYRPHJAND-UHFFFAOYSA-N | [2][8] |

| Canonical SMILES | C1=CC(=CC(=C1)F)COC2=C(C=C(C=C2)--INVALID-LINK--[O-])Cl | [2] |

Crystallographic Data

The compound crystallizes in a monoclinic system. In its crystal structure, the two benzene rings are oriented at a dihedral angle of 41.23 (5)°.[3] The structure is stabilized by intermolecular C-H···O interactions and weak π–π contacts between the benzene rings, with a centroid-centroid distance of 3.881 (1) Å.[3]

| Crystal Parameter | Value |

| Crystal System | Monoclinic |

| a | 8.3290 (17) Å |

| b | 12.640 (3) Å |

| c | 11.875 (2) Å |

| β | 96.94 (3)° |

| Volume (V) | 1241.0 (4) ų |

| Z | 4 |

| Source:[3] |

Synthesis and Experimental Protocols

The synthesis of this compound is primarily achieved through nucleophilic substitution reactions. Two common protocols are detailed below.

Protocol 2.1: Synthesis from 2-Chloro-4-nitrophenol

This method involves the reaction of 2-chloro-4-nitrophenol with 1-(bromomethyl)-3-fluorobenzene.

Methodology:

-

Combine 2-chloro-4-nitrophenol (1 mmol), 1-(bromomethyl)-3-fluorobenzene (1 mmol), and sodium carbonate (10 g) in acetonitrile (25 ml).

-

Stir the mixture at 313 K (40 °C) for 8 hours.

-

After the reaction, filter off the sodium carbonate.

-

Wash the resulting filtrate with brine.

-

Dry the separated organic phase over anhydrous sodium sulfate.

-

Filter the solution and concentrate it to obtain the crude product.

-

Recrystallize the crude product from ethyl acetate to yield the purified title compound.[3]

Protocol 2.2: Synthesis from 3-Chloro-4-fluoronitrobenzene

This procedure utilizes 3-chloro-4-fluoronitrobenzene and 3-fluorobenzyl alcohol.

Methodology:

-

Dissolve 3-fluorobenzyl alcohol (1.05 eq.) in acetonitrile (ACN).

-

Add potassium hydroxide flakes (1.25 eq.) to the solution.

-

Heat the resulting suspension to 35 °C.

-

Slowly add a solution of 3-chloro-4-fluoronitrobenzene (1.0 eq.) dissolved in ACN, maintaining the temperature between 35-40 °C.

-

Keep the reaction mixture at this temperature for 18 hours.

-

Upon completion, cool the mixture to 20-25 °C and quench the reaction with water.

-

Filter the resulting slurry and wash the solid product with water.

-

Dry the final product under vacuum at 45 °C to yield 3-chloro-4-(3-fluorobenzyloxy)nitrobenzene.[6]

Caption: Workflow for Synthesis Protocol 2.1.

Chemical Reactivity and Applications

The compound's functional groups dictate its reactivity and utility in organic synthesis.[2]

-

Nucleophilic Substitution: The electron-withdrawing effect of the nitro group activates the chloro group, making it susceptible to nucleophilic substitution by species like amines or alcohols.[2]

-

Reduction: The nitro group can be readily reduced to an amine (NH₂), a critical transformation for synthesizing derivatives with different biological activities.[2]

These reactive sites make the compound a valuable intermediate for pharmaceuticals.[1][2] It is notably used in the synthesis of Niraparib, an oral poly(ADP-ribose) polymerase (PARP) inhibitor, and novel indole-2-carboxamide derivatives investigated as anti-inflammatory agents.[6]

Biological Activity: ErbB-1/ErbB-2 Inhibition

This compound is a precursor to compounds that act as dual ErbB-1/ErbB-2 tyrosine kinase inhibitors.[2][3] The ErbB family of receptor tyrosine kinases is crucial in cell signaling pathways that control cell proliferation, differentiation, and survival.[2] Dysregulation of these pathways is frequently observed in various cancers, making them a key target for cancer therapy.[2] The inhibitor prevents the downstream signaling cascades, thereby impeding tumor growth.

Caption: Simplified ErbB-1/ErbB-2 signaling pathway and point of inhibition.

Safety and Handling

As with any laboratory chemical, proper safety precautions are essential when handling this compound.

-

General Handling: Handle in accordance with good industrial hygiene and safety practices.[9] Use only in a well-ventilated area or under a chemical fume hood.[7][9] Avoid formation of dust and aerosols.[7][9][10] Do not breathe dust, vapor, or mist.[9] Avoid contact with skin, eyes, and clothing.[7][10]

-

Personal Protective Equipment (PPE):

-

First Aid Measures:

-

Inhalation: Remove the victim to fresh air. If breathing is difficult, seek medical attention.[7]

-

Skin Contact: Wash off immediately with plenty of soap and water.[7]

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[10]

-

Ingestion: Rinse mouth with water and consult a physician.[10]

-

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[7][9] Store away from heat, sparks, and open flames.[9]

This document is intended for research and informational purposes only. Always consult the specific Safety Data Sheet (SDS) before handling this chemical.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Buy this compound | 443882-99-3 [smolecule.com]

- 3. 2-Chloro-1-(3-fluorobenzyloxy)-4-nitrobenzene - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. echemi.com [echemi.com]

- 6. 3-Chloro-4-(3-fluorobenzyloxy)nitrobenzene | 443882-99-3 [chemicalbook.com]

- 7. chemscene.com [chemscene.com]

- 8. This compound | 443882-99-3 | Benchchem [benchchem.com]

- 9. fishersci.com [fishersci.com]

- 10. oxfordlabchem.com [oxfordlabchem.com]

The Structure Elucidation of 2-Chloro-1-(3-fluorobenzyloxy)-4-nitrobenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-1-(3-fluorobenzyloxy)-4-nitrobenzene is a synthetic organic compound with the molecular formula C₁₃H₉ClFNO₃.[1] It is recognized as a significant intermediate in the synthesis of various biologically active molecules.[2] Notably, it serves as a key building block for dual inhibitors of ErbB-1 (EGFR) and ErbB-2 (HER2) tyrosine kinases, which are crucial targets in oncology drug development.[1] The strategic placement of its functional groups—a chloro group, a nitro group, and a fluorinated benzyl ether moiety—imparts unique reactivity and physicochemical properties that are of interest in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the structure, synthesis, and characterization of this compound, intended to support researchers in its application and further development.

Physicochemical and Crystallographic Data

The fundamental properties and crystal structure parameters of this compound are summarized below. This data is essential for its identification, purification, and understanding its solid-state conformation.

| Parameter | Value | Reference |

| Molecular Formula | C₁₃H₉ClFNO₃ | [1] |

| Molecular Weight | 281.66 g/mol | [1] |

| Melting Point | 99 - 103 °C | [2] |

| CAS Number | 443882-99-3 | [3] |

| Crystal System | Monoclinic | [1] |

| Space Group | P2₁/n | |

| Unit Cell Dimensions | a = 8.3290(17) Å, b = 12.640(3) Å, c = 11.875(2) Å | [1] |

| β | 96.94(3)° | [1] |

| Volume | 1241.0(4) ų | [1] |

| Z | 4 | [1] |

| Dihedral Angle (between benzene rings) | 41.23(5)° | [1] |

Experimental Protocols

Synthesis of this compound

The synthesis of the title compound is achieved through a nucleophilic aromatic substitution reaction between 2-chloro-4-nitrophenol and 1-(bromomethyl)-3-fluorobenzene.

Materials:

-

2-chloro-4-nitrophenol (1 mmol)

-

1-(bromomethyl)-3-fluorobenzene (1 mmol)

-

Sodium carbonate (10 g)

-

Acetonitrile (25 ml)

-

Brine solution

-

Anhydrous sodium sulfate

-

Ethyl acetate

Procedure:

-

To a round-bottom flask, add 2-chloro-4-nitrophenol (1 mmol), 1-(bromomethyl)-3-fluorobenzene (1 mmol), sodium carbonate (10 g), and acetonitrile (25 ml).

-

Stir the reaction mixture at 313 K (40 °C) for 8 hours.

-

After the reaction is complete, filter off the sodium carbonate.

-

Wash the filtrate with brine solution.

-

Separate the organic phase and dry it over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the organic phase under reduced pressure to obtain the crude product.

-

Recrystallize the crude product from ethyl acetate to yield the purified this compound.

Characterization Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Dissolve a small sample of the compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The expected spectrum would show signals for the aromatic protons and the methylene protons of the benzyloxy group. The aromatic protons will exhibit complex splitting patterns due to coupling between adjacent protons. The methylene protons should appear as a singlet.

-

¹³C NMR: A proton-decoupled ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule. The chemical shifts will be influenced by the electron-withdrawing and electron-donating effects of the substituents.

2. Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Prepare a sample by either dissolving it in a suitable solvent or as a KBr pellet.

-

The IR spectrum is expected to show characteristic absorption bands for the C-Cl, C-F, N-O (nitro group), C-O-C (ether linkage), and aromatic C-H and C=C bonds.

3. Mass Spectrometry (MS):

-

A high-resolution mass spectrum should be acquired to confirm the molecular weight of the compound. The molecular ion peak [M]⁺ or [M+H]⁺ should be observed at m/z corresponding to the calculated molecular weight (281.66). The isotopic pattern of the chlorine atom (³⁵Cl and ³⁷Cl) should also be visible.

Visualized Workflows and Pathways

Synthesis Workflow

The following diagram illustrates the synthetic route to this compound.

Caption: Synthesis of this compound.

Characterization Workflow

The logical flow for the structural elucidation of the synthesized compound is depicted below.

Caption: Structural characterization workflow.

Biological Context: Inhibition of ErbB-1/ErbB-2 Signaling

This compound is a precursor to potent inhibitors of the ErbB family of receptor tyrosine kinases, specifically ErbB-1 (EGFR) and ErbB-2 (HER2). Overexpression or mutation of these receptors is a hallmark of many cancers, leading to uncontrolled cell proliferation and survival. The diagram below illustrates the canonical ErbB signaling pathway and the point of inhibition by tyrosine kinase inhibitors derived from this compound.

Caption: ErbB-1/ErbB-2 signaling pathway and point of inhibition.

References

2-Chloro-1-(3-fluorobenzyloxy)-4-nitrobenzene physicochemical properties

An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-1-(3-fluorobenzyloxy)-4-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a versatile organic compound with the molecular formula C₁₃H₉ClFNO₃.[1] It serves as a crucial intermediate in the synthesis of various biologically active molecules, particularly in the pharmaceutical and agrochemical industries.[2] Its structure, featuring a nitro group and a chloro group, enhances its reactivity, making it a valuable building block for complex organic synthesis.[2] Notably, this compound is recognized as a dual inhibitor of ErbB-1 and ErbB-2 tyrosine kinases, which are pivotal in cell signaling pathways implicated in cancer development.[3][4] The fluorobenzyl ether moiety can also increase the lipophilicity of derivative compounds, potentially improving their bioavailability.[2] This guide provides a comprehensive overview of its physicochemical properties, experimental protocols for its synthesis and analysis, and its mechanism of action.

Physicochemical Properties

The fundamental physicochemical characteristics of this compound are summarized below. These properties are essential for its handling, characterization, and application in research and development.

| Property | Value | Source(s) |

| IUPAC Name | 2-chloro-1-[(3-fluorophenyl)methoxy]-4-nitrobenzene | [1] |

| Synonyms | 3-Chloro-4-(3-fluorobenzyloxy)nitrobenzene, 2-Chloro-4-nitrophenyl 3-fluorobenzyl ether | [2][5] |

| CAS Number | 443882-99-3 | [1][2][6] |

| Molecular Formula | C₁₃H₉ClFNO₃ | [1][2][6] |

| Molecular Weight | 281.67 g/mol | [2][6] |

| Appearance | White to light yellow powder or crystal | [2][5] |

| Melting Point | 99.0 to 103.0 °C | [2][5] |

| Boiling Point (Predicted) | 400.5 ± 35.0 °C at 760 mmHg | [5][7] |

| Density (Predicted) | 1.393 ± 0.06 g/cm³ | [5][7] |

| Purity | ≥ 99% (HPLC) | [2] |

| Storage Conditions | 0 - 8 °C, Sealed in dry, Room Temperature | [2][5] |

Crystallographic Data

The crystal structure of this compound has been determined by X-ray diffraction. The molecule crystallizes in a monoclinic system. In the crystal, the two benzene rings are oriented at a dihedral angle of 41.23 (5)°.[3] The structure is stabilized by intermolecular C-H···O interactions and weak π–π stacking between the benzene rings, with a centroid-centroid distance of 3.881 (1) Å.[3]

| Crystallographic Parameter | Value | Source |

| Crystal System | Monoclinic | [3] |

| Space Group | P2₁/c | [3] |

| a | 8.3290 (17) Å | [3] |

| b | 12.640 (3) Å | [3] |

| c | 11.875 (2) Å | [3] |

| β | 96.94 (3)° | [3] |

| Volume | 1241.0 (4) ų | [3] |

| Z | 4 | [3] |

Experimental Protocols

Synthesis

Several synthetic routes for this compound have been reported. Below are detailed methodologies for two common approaches.

Method 1: Williamson Ether Synthesis from 2-chloro-4-nitrophenol [3]

This method involves the reaction of 2-chloro-4-nitrophenol with 1-(bromomethyl)-3-fluorobenzene.

-

Reaction Setup: To a solution of 2-chloro-4-nitrophenol (1 mmol) in acetonitrile (25 ml), add sodium carbonate (10 g).

-

Addition of Reagent: Add 1-(bromomethyl)-3-fluorobenzene (1 mmol) to the mixture.

-

Reaction Conditions: Stir the reaction mixture at 313 K (40 °C) for 8 hours.

-

Work-up: After the reaction is complete, filter off the sodium carbonate. Wash the filtrate with brine.

-

Isolation: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Crystallize the crude product from ethyl acetate to yield the pure title compound.

Method 2: Nucleophilic Aromatic Substitution from 3-chloro-4-fluoronitrobenzene [5]

This procedure utilizes 3-chloro-4-fluoronitrobenzene and 3-fluorobenzyl alcohol.

-

Preparation of Alkoxide: Dissolve 3-fluorobenzyl alcohol (0.30 kg, 2.39 mol) in acetonitrile (6.0 L). Add potassium hydroxide flakes (85%, 0.16 kg, 1.25 eq.) to the solution. Heat the resulting suspension to 35 °C.

-

Addition of Substrate: Slowly add a solution of 3-chloro-4-fluoronitrobenzene (0.40 kg, 2.28 mol) dissolved in acetonitrile (2.0 L) to the reaction mixture, maintaining the temperature between 35-40 °C.

-

Reaction Conditions: Keep the reaction mixture at this temperature for 18 hours.

-

Quenching and Isolation: Cool the mixture to 20-25 °C and quench the reaction with water (8 L). Filter the resulting slurry.

-

Washing and Drying: Wash the solid product with water (2 x 0.40 L). Dry the product at 45 °C under 10 mmHg pressure for 25 hours to obtain the final product with a reported yield of 92%.[5]

References

- 1. Buy this compound | 443882-99-3 [smolecule.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 2-Chloro-1-(3-fluorobenzyloxy)-4-nitrobenzene - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | 443882-99-3 | Benchchem [benchchem.com]

- 5. 3-Chloro-4-(3-fluorobenzyloxy)nitrobenzene | 443882-99-3 [chemicalbook.com]

- 6. scbt.com [scbt.com]

- 7. echemi.com [echemi.com]

A Technical Guide to 2-Chloro-1-(3-fluorobenzyloxy)-4-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Chloro-1-(3-fluorobenzyloxy)-4-nitrobenzene, a key chemical intermediate in organic synthesis and pharmaceutical development. This document details its physicochemical properties, experimental protocols for its synthesis and characterization, and its role in the development of therapeutic agents.

Physicochemical Properties

This compound is a nitroaromatic compound recognized for its utility as a building block in the synthesis of more complex molecules.[1] Its properties are summarized below.

| Property | Value | Reference |

| CAS Number | 443882-99-3 | [1][2] |

| Molecular Formula | C₁₃H₉ClFNO₃ | [1][2] |

| Molecular Weight | 281.67 g/mol | [2][3] |

| Melting Point | 99 - 103 °C | [2][3] |

| Appearance | White to light yellow powder or crystal | [2][3] |

| Purity | ≥ 99% (HPLC) | [2] |

| Storage Conditions | Store at 0 - 8 °C, sealed in dry conditions | [2][3] |

Synthesis of this compound

The synthesis of the title compound is typically achieved through a Williamson ether synthesis, a common method for forming ethers from an organohalide and a deprotonated alcohol.

Experimental Protocol 1: From 2-Chloro-4-nitrophenol

This protocol details the synthesis from 2-chloro-4-nitrophenol and 1-(bromomethyl)-3-fluorobenzene.

Materials:

-

2-chloro-4-nitrophenol (1 mmol)

-

1-(bromomethyl)-3-fluorobenzene (1 mmol)

-

Sodium carbonate (10 g)

-

Acetonitrile (25 ml)

-

Brine solution

-

Anhydrous sodium sulfate

-

Ethyl acetate

Procedure:

-

Combine 2-chloro-4-nitrophenol (1 mmol), 1-(bromomethyl)-3-fluorobenzene (1 mmol), and sodium carbonate (10 g) in acetonitrile (25 ml).

-

Stir the mixture at 313 K (40 °C) for 8 hours.

-

After the reaction is complete, filter off the sodium carbonate.

-

Wash the filtrate with a brine solution.

-

Dry the organic phase over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the filtrate to obtain the crude product.

-

Recrystallize the crude product from ethyl acetate to yield pure this compound.

Experimental Protocol 2: From 3-Chloro-4-fluoronitrobenzene

This alternative synthesis route uses 3-chloro-4-fluoronitrobenzene and 3-fluorobenzyl alcohol.[3]

Materials:

-

3-fluorobenzyl alcohol (0.30 kg, 2.39 mol)

-

Acetonitrile (ACN, 6.0 L)

-

Potassium hydroxide flakes (85%, 0.16 kg)

-

3-chloro-4-fluoronitrobenzene (0.40 kg, 2.28 mol)

-

Water

Procedure:

-

Dissolve 3-fluorobenzyl alcohol in acetonitrile.

-

Add potassium hydroxide flakes to the solution.

-

Heat the resulting suspension to 35 °C.

-

Slowly add a solution of 3-chloro-4-fluoronitrobenzene in acetonitrile, maintaining the temperature between 35-40 °C.

-

Keep the reaction mixture at this temperature for 18 hours.

-

Cool the mixture to 20-25 °C and quench the reaction with water (8 L).

-

Filter the resulting slurry.

-

Wash the solid product with water (2 x 0.40 L).

-

Dry the product at 45 °C under 10 mmHg pressure for 25 hours to obtain the final compound.[3]

Melting Point Determination

The melting point is a critical physical property for compound identification and purity assessment.[4] Pure crystalline compounds typically exhibit a sharp melting point range of 0.5-1.0°C, whereas impurities can lower and broaden this range.

Experimental Protocol for Melting Point Determination

Apparatus and Materials:

-

Melting point apparatus (e.g., Mel-Temp or digital apparatus)[5]

-

Glass capillary tubes (sealed at one end)[5]

-

Sample of this compound

-

Spatula

-

Mortar and pestle (optional, to powder the sample)[5]

Procedure:

-

Sample Preparation: Place a small amount of the crystalline sample on a clean, dry surface. If necessary, finely powder the sample.[5] Dip the open end of a capillary tube into the sample and gently tap the sealed end on a hard surface to pack the powder down to a height of 1-2 cm.[6][7]

-

Apparatus Setup: Place the prepared capillary tube into the heating block of the melting point apparatus.[7]

-

Rapid Determination (Optional): Heat the sample rapidly (e.g., 10 °C/min) to find an approximate melting range. This helps to save time in subsequent, more precise measurements.[7]

-

Precise Determination: Allow the apparatus to cool. Insert a new sample and heat rapidly to about 15-20 °C below the approximate melting point. Then, decrease the heating rate to 1-2 °C per minute.[7]

-

Observation and Recording: Record the temperature (T₁) at which the first drop of liquid appears. Continue heating slowly and record the temperature (T₂) at which the entire sample has completely melted into a clear liquid.[4][6] The melting point is reported as the range T₁ - T₂.

-

Repeat: Perform at least two careful determinations to ensure the value is consistent and reproducible.

Role in Drug Development and Research

This compound is a valuable intermediate in the synthesis of biologically active compounds.[1][2] Its structure, featuring a reactive chloro group and a nitro group, makes it a versatile precursor for creating complex molecules.[2]

Notably, it is an intermediate in the synthesis of Niraparib, an oral poly(ADP-ribose) polymerase (PARP) inhibitor used in cancer therapy.[3] It has also been identified as a component in the synthesis of dual ErbB-1/ErbB-2 tyrosine kinase inhibitors.[1] These kinases are crucial in cell signaling pathways related to cell proliferation and are often dysregulated in cancer.[1] The fluorobenzyl ether moiety can also enhance the lipophilicity of a compound, potentially improving the bioavailability of drug candidates.[2]

References

- 1. Buy this compound | 443882-99-3 [smolecule.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 3-Chloro-4-(3-fluorobenzyloxy)nitrobenzene | 443882-99-3 [chemicalbook.com]

- 4. pennwest.edu [pennwest.edu]

- 5. medpharma12.com [medpharma12.com]

- 6. byjus.com [byjus.com]

- 7. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

An In-depth Technical Guide on the Physicochemical Properties of 2-Chloro-1-(3-fluorobenzyloxy)-4-nitrobenzene

This technical guide provides a comprehensive overview of the available data on 2-Chloro-1-(3-fluorobenzyloxy)-4-nitrobenzene, a key intermediate in pharmaceutical development. The focus is on its physicochemical characteristics, its role as a kinase inhibitor, and the experimental methodologies for its analysis.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₃H₉ClFNO₃ | [1][2] |

| Molecular Weight | 281.66 g/mol | [1][3] |

| Melting Point | 90–96 °C / 99 - 103 °C | [2][4] |

| Appearance | White to light yellow powder or crystal | [2] |

| XLogP3 | 3.9 | [1] |

| CAS Number | 443882-99-3 | [1][2] |

Note: The XLogP3 value of 3.9 suggests that the compound is lipophilic, which generally indicates higher solubility in non-polar organic solvents compared to water.

Biological Activity and Signaling Pathway

This compound is recognized as a dual ErbB-1/ErbB-2 tyrosine kinase inhibitor.[1][3] The ErbB family of receptor tyrosine kinases plays a crucial role in cell signaling pathways that regulate cell proliferation, differentiation, and survival.[1] Dysregulation of these pathways is often implicated in the development and progression of cancer.[1] As an inhibitor, this compound can block the signaling cascade, making it a valuable intermediate for the synthesis of potential anti-cancer therapeutics.[1]

Caption: ErbB-1/ErbB-2 Signaling Pathway Inhibition.

Experimental Protocols

While a specific, detailed experimental protocol for determining the solubility of this compound was not found in the search results, a widely accepted gravimetric method for similar organic compounds can be applied.[5] This method is reliable for determining the thermodynamic solubility of a compound in various solvents.

Gravimetric Method for Solubility Determination

This protocol outlines the steps to determine the solubility of a solid compound in a liquid solvent.

1. Preparation of Saturated Solution:

-

An excess amount of the solid solute (this compound) is added to a known volume of the selected solvent in a sealed container.[5]

2. Equilibration:

-

The mixture is agitated continuously in a thermostatically controlled environment (e.g., a water bath) to maintain a constant temperature.[5]

-

The system is allowed to equilibrate for a sufficient time to ensure the solution is saturated.[5]

3. Phase Separation:

-

Agitation is stopped, and the solid and liquid phases are allowed to separate.[5]

4. Sampling:

-

A known mass of the clear, saturated supernatant is carefully withdrawn using a pre-weighed and pre-heated (or cooled to the experimental temperature) syringe.[5]

5. Solvent Evaporation and Mass Determination:

-

The withdrawn sample is transferred to a pre-weighed container.

-

The solvent is evaporated under controlled conditions (e.g., in a vacuum oven at a moderate temperature) until a constant weight of the solid solute is achieved.[5]

6. Calculation of Solubility:

-

The mass of the dissolved solid and the mass of the solvent are used to calculate the solubility, which can be expressed in various units such as g/100g solvent, mole fraction, or molality.

Caption: Workflow for Gravimetric Solubility Determination.

References

Spectral Analysis of 2-Chloro-1-(3-fluorobenzyloxy)-4-nitrobenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Predicted Spectral Data

The following tables summarize the predicted spectral data for 2-Chloro-1-(3-fluorobenzyloxy)-4-nitrobenzene. These values are derived from established principles of NMR, IR, and Mass Spectrometry and by comparison with known spectra of similar molecules.

Table 1: Predicted ¹H NMR Spectral Data

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-3 | 8.25 - 8.35 | d | ~2.5 |

| H-5 | 8.05 - 8.15 | dd | ~9.0, ~2.5 |

| H-6 | 7.20 - 7.30 | d | ~9.0 |

| H-2' | 7.35 - 7.45 | m | |

| H-4' | 7.10 - 7.20 | m | |

| H-5' | 7.40 - 7.50 | m | |

| H-6' | 7.25 - 7.35 | m | |

| -CH₂- | 5.30 - 5.40 | s |

Table 2: Predicted ¹³C NMR Spectral Data

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-1 | 155 - 158 |

| C-2 | 125 - 128 |

| C-3 | 120 - 123 |

| C-4 | 142 - 145 |

| C-5 | 118 - 121 |

| C-6 | 115 - 118 |

| C-1' | 138 - 141 (d, J ≈ 7 Hz) |

| C-2' | 115 - 118 (d, J ≈ 21 Hz) |

| C-3' | 161 - 164 (d, J ≈ 245 Hz) |

| C-4' | 114 - 117 (d, J ≈ 22 Hz) |

| C-5' | 130 - 133 (d, J ≈ 8 Hz) |

| C-6' | 123 - 126 (d, J ≈ 3 Hz) |

| -CH₂- | 70 - 73 |

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Asymmetric NO₂ Stretch | 1520 - 1530 | Strong |

| Symmetric NO₂ Stretch | 1345 - 1355 | Strong |

| Aromatic C=C Stretch | 1600, 1480 | Medium-Strong |

| C-O-C Stretch (Aryl Ether) | 1250 - 1270 | Strong |

| C-Cl Stretch | 780 - 800 | Medium |

| C-F Stretch | 1140 - 1160 | Strong |

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Predicted Identity | Notes |

| 281/283 | [M]⁺ | Molecular ion peak with isotopic pattern for one chlorine atom (approx. 3:1 ratio). |

| 173/175 | [M - C₇H₆F]⁺ | Loss of the 3-fluorobenzyl radical. |

| 109 | [C₇H₆F]⁺ | 3-fluorobenzyl cation. |

| 155/157 | [M - NO₂ - C₇H₆F]⁺ | Subsequent loss of a nitro group. |

Experimental Protocols

The following are detailed methodologies for obtaining the spectral data of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse sequence.

-

Spectral Width: -2 to 12 ppm.

-

Acquisition Time: 3-4 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 16-64, depending on sample concentration.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Spectral Width: 0 to 200 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

KBr Pellet: Mix approximately 1-2 mg of the compound with 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

ATR (Attenuated Total Reflectance): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Spectral Range: 4000 to 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

A background spectrum of the empty sample compartment (or the clean ATR crystal) should be recorded and subtracted from the sample spectrum.

-

Mass Spectrometry (MS)

-

Sample Introduction:

-

Direct Infusion: Dissolve a small amount of the sample in a suitable solvent (e.g., acetonitrile or methanol) and infuse it directly into the ion source.

-

Gas Chromatography-Mass Spectrometry (GC-MS): Dissolve the sample in a volatile solvent and inject it into a GC system coupled to the mass spectrometer. A suitable column (e.g., a non-polar capillary column) and temperature program should be used to ensure proper separation and elution.

-

-

Instrumentation: A mass spectrometer with an electron ionization (EI) source.

-

Data Acquisition:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 50-500.

-

Scan Speed: 1-2 scans/second.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the comprehensive spectral analysis of this compound.

Caption: Workflow for the spectral characterization of the target compound.

This guide provides a foundational understanding of the spectral characteristics of this compound. It is recommended that researchers and scientists performing de novo synthesis or using this compound in further reactions verify its identity and purity using the experimental protocols outlined herein.

An In-Depth Technical Guide to 2-Chloro-1-(3-fluorobenzyloxy)-4-nitrobenzene

This technical guide provides a comprehensive overview of 2-Chloro-1-(3-fluorobenzyloxy)-4-nitrobenzene, a versatile chemical intermediate with significant applications in pharmaceutical and agrochemical research and development. The document details its chemical identity, physicochemical properties, synthesis protocols, and its role in the development of biologically active molecules.

Chemical Identity

-

IUPAC Name: 2-chloro-1-[(3-fluorophenyl)methoxy]-4-nitrobenzene[1][2]

-

Synonyms: 3-Chloro-4-(3-fluorobenzyloxy)nitrobenzene, 2-Chloro-1-(3-fluoro-benzyloxy)-4-nitro-, 4-(3-Fluorobenzyloxy)-3-chloronitrobenzene, 2-Chloro-4-nitrophenyl 3-fluorobenzyl ether, 1-(3-fluorobenzyloxy)-2-chloro-4-nitrobenzene, Lapatinib genotoxic impurity 2[3][4][5]

Physicochemical and Structural Data

The following table summarizes the key quantitative data for this compound.

| Property | Value | Source(s) |

| CAS Number | 443882-99-3 | [1][2][3][4][5][6] |

| Molecular Formula | C₁₃H₉ClFNO₃ | [1][2][3][6] |

| Molecular Weight | 281.66 g/mol | [1][7] |

| Melting Point | 90–96 °C / 99-103 °C | [2][3][5] |

| Appearance | White to light yellow powder or crystal | [3] |

| Purity | ≥ 99% (HPLC) | [3] |

| Crystal System | Monoclinic | [2][7] |

| Space Group | P2₁/c | [2] |

| Lattice Parameters | a = 8.3290 Å, b = 12.640 Å, c = 11.875 Å, β = 96.94° | [2][7] |

| Dihedral Angle | 41.23° (between aromatic rings) | [2][7] |

Applications in Research and Development

This compound is a key building block in organic synthesis, primarily utilized as an intermediate in the creation of more complex molecules with potential therapeutic applications.[1] Its structural features, including a chloro group, a nitro group, and a fluorobenzyloxy moiety, contribute to its reactivity and utility in medicinal chemistry.[1][3]

Key application areas include:

-

Pharmaceuticals: It serves as a crucial intermediate in the synthesis of biologically active compounds, including dual ErbB-1/ErbB-2 tyrosine kinase inhibitors.[1][7] The fluorobenzyl ether moiety can enhance the lipophilicity of drug candidates, potentially improving their bioavailability.[3]

-

Agrochemicals: The compound is used in the synthesis of herbicides and pesticides.[2][3]

-

Material Science: It has potential applications in the development of new materials due to its electronic properties.[1]

-

Organic Synthesis: It is employed as a reagent for creating complex molecules, particularly for cleaving bonds associated with electron-deficient aromatic rings.[1]

Experimental Protocols: Synthesis

Several methods for the synthesis of this compound have been documented. The primary routes involve nucleophilic aromatic substitution.

Method 1: From 2-chloro-4-nitrophenol

This method involves the reaction of 2-chloro-4-nitrophenol with 1-(bromomethyl)-3-fluorobenzene.

-

Reactants:

-

2-chloro-4-nitrophenol (1 mmol)

-

1-(bromomethyl)-3-fluorobenzene (1 mmol)

-

Sodium carbonate (10 g)

-

Acetonitrile (25 ml)

-

-

Procedure:

-

Combine 2-chloro-4-nitrophenol, 1-(bromomethyl)-3-fluorobenzene, and sodium carbonate in acetonitrile.

-

Stir the mixture at 313 K (40 °C) for 8 hours.

-

After the reaction, filter off the sodium carbonate.

-

Wash the filtrate with brine.

-

Dry the organic phase over anhydrous sodium sulfate.

-

Filter and concentrate the solution to obtain the crude product.

-

Crystallize the crude product from ethyl acetate to yield the pure title compound.[7]

-

Method 2: From 3-chloro-4-fluoronitrobenzene

This alternative synthesis route reacts 3-chloro-4-fluoronitrobenzene with 3-fluorobenzyl alcohol.

-

Reactants:

-

3-fluorobenzyl alcohol (0.30 kg, 2.39 mol)

-

Potassium hydroxide flakes (85%, 0.16 kg)

-

Acetonitrile (6.0 L)

-

3-chloro-4-fluoronitrobenzene (0.40 kg, 2.28 mol)

-

-

Procedure:

-

Dissolve 3-fluorobenzyl alcohol in acetonitrile, followed by the addition of potassium hydroxide flakes.

-

Heat the resulting suspension to 35 °C.

-

Slowly add a solution of 3-chloro-4-fluoronitrobenzene in acetonitrile (2.0 L) to the mixture, maintaining the temperature between 35-40 °C.

-

Keep the reaction mixture at this temperature for 18 hours.

-

After completion, cool the mixture to 20-25 °C.

-

Quench the reaction with water (8 L).

-

Filter the resulting slurry and wash the solid product with water.

-

Dry the product under vacuum at 45 °C to obtain 3-chloro-4-(3-fluorobenzyloxy)nitrobenzene with a 92% yield.[5]

-

Biological Activity and Mechanism of Action

While this compound primarily serves as a synthetic intermediate, its structural motifs are relevant to biological activity.[1] The presence of the nitro group can be significant, as nitroaromatic compounds are known to undergo bioreduction to form reactive intermediates that can interact with cellular components.[2] This property is often exploited in the design of antibacterial and anticancer agents.[1][8]

Research has indicated its role as an intermediate for dual ErbB-1/ErbB-2 tyrosine kinase inhibitors, which are crucial in cancer therapy due to their role in cell signaling pathways that control proliferation and survival.[1][7] The compound itself is not known to have a direct biological effect but is a critical component in the synthesis of molecules with such activity.[1]

References

- 1. Buy this compound | 443882-99-3 [smolecule.com]

- 2. This compound | 443882-99-3 | Benchchem [benchchem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. calpaclab.com [calpaclab.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. scbt.com [scbt.com]

- 7. 2-Chloro-1-(3-fluorobenzyloxy)-4-nitrobenzene - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Chloro-1-(3-fluorobenzyloxy)-4-nitrobenzene: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of 2-Chloro-1-(3-fluorobenzyloxy)-4-nitrobenzene, a key chemical intermediate in the pharmaceutical industry. The document details its synthetic history, physicochemical properties, and significant role in the development of targeted cancer therapies.

Core Compound Properties

This compound is an organic compound with the molecular formula C₁₃H₉ClFNO₃.[1] It is characterized by a benzene ring substituted with a chloro group, a nitro group, and a 3-fluorobenzyloxy moiety. These functional groups contribute to its reactivity and utility as a versatile building block in organic synthesis.[1][2][3]

| Property | Value |

| Molecular Formula | C₁₃H₉ClFNO₃ |

| Molecular Weight | 281.67 g/mol [2][4][5] |

| CAS Number | 443882-99-3[2][5] |

| Appearance | White to light yellow powder or crystal[2] |

| Melting Point | 90-103 °C[2][4][5] |

| Purity | ≥ 99% (HPLC)[2] |

| Crystal System | Monoclinic[4][6] |

| Space Group | P2₁/c[4] |

Synthetic History and Methodologies

The synthesis of this compound is primarily achieved through nucleophilic aromatic substitution (SNAr) reactions. Several methods have been documented, with the Williamson ether synthesis being a common approach.

One of the primary synthetic routes involves the reaction of 1,2-dichloro-4-nitrobenzene with m-fluorobenzyl alcohol.[4] In this method, a base such as sodium hydride is used to deprotonate the alcohol, forming a nucleophilic alkoxide that subsequently displaces the para-chloro group of the nitroaromatic ring.[4] Another well-documented method is the reaction of 2-chloro-4-nitrophenol with 1-(bromomethyl)-3-fluorobenzene in the presence of a base like sodium carbonate.[6][7] A similar procedure utilizes 3-chloro-4-fluoronitrobenzene and 3-fluorobenzyl alcohol with potassium hydroxide in acetonitrile.[5]

The electron-withdrawing nature of the nitro group on the benzene ring activates the para-position to nucleophilic attack, facilitating these substitution reactions.[1]

Experimental Protocol: Synthesis via Williamson Ether Synthesis

This protocol is based on the reaction between 2-chloro-4-nitrophenol and 1-(bromomethyl)-3-fluorobenzene.

Materials:

-

2-chloro-4-nitrophenol (1 mmol)

-

1-(bromomethyl)-3-fluorobenzene (1 mmol)

-

Sodium carbonate (10 g)

-

Acetonitrile (25 ml)

-

Brine solution

-

Anhydrous sodium sulfate

-

Ethyl acetate

Procedure:

-

A mixture of 2-chloro-4-nitrophenol (1 mmol), 1-(bromomethyl)-3-fluorobenzene (1 mmol), and sodium carbonate (10 g) in acetonitrile (25 ml) is prepared.

-

The reaction mixture is stirred at 313 K (40 °C) for 8 hours.[6][7]

-

After the reaction is complete, the sodium carbonate is removed by filtration.

-

The filtrate is washed with a brine solution.

-

The organic phase is separated and dried over anhydrous sodium sulfate.[6][7]

-

The solvent is removed under reduced pressure to yield the crude product.

-

The crude product is purified by crystallization from ethyl acetate to obtain this compound.[6][7]

Biological Significance and Applications

This compound is a crucial intermediate in the synthesis of biologically active molecules, most notably in the development of kinase inhibitors for cancer therapy.[1][2] It is recognized as a building block for dual ErbB-1/ErbB-2 tyrosine kinase inhibitors.[6][7] The ErbB family of receptor tyrosine kinases plays a significant role in cell signaling pathways that govern cell proliferation, differentiation, and survival.[1] Dysregulation of these pathways is a common feature in many types of cancer.[1]

The compound also serves as an intermediate in the synthesis of Niraparib, a poly(ADP-ribose) polymerase (PARP) inhibitor used in the treatment of certain cancers.[5] Furthermore, it is used in the synthesis of novel indole-2-carboxamide derivatives being investigated as anti-inflammatory agents for conditions like sepsis.[5] Beyond pharmaceuticals, its unique electronic properties suggest potential applications in material science.[1][2]

Synthetic Pathway and Biological Target

The following diagram illustrates the synthetic route to this compound and its role as an intermediate for kinase inhibitors that target the ErbB signaling pathway.

Caption: Synthetic route and role as a kinase inhibitor intermediate.

Chemical Reactivity and Further Transformations

The chemical reactivity of this compound is largely dictated by its functional groups. The chloro group can undergo further nucleophilic substitution reactions, allowing for the introduction of other functionalities.[1] The nitro group is also a key reactive site and can be reduced to an amine group.[1] This transformation is a common step in the synthesis of more complex pharmaceutical agents, as the resulting aniline derivative can be further modified.

Logical Workflow for a Key Transformation: Nitro Group Reduction

The reduction of the nitro group to an amine is a critical step in utilizing this intermediate for drug synthesis.

Caption: Workflow for the reduction of the nitro group.

References

- 1. Buy this compound | 443882-99-3 [smolecule.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound | 443882-99-3 | Benchchem [benchchem.com]

- 5. 3-Chloro-4-(3-fluorobenzyloxy)nitrobenzene | 443882-99-3 [chemicalbook.com]

- 6. 2-Chloro-1-(3-fluorobenzyloxy)-4-nitrobenzene - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.iucr.org [journals.iucr.org]

Role of the nitro group in the reactivity of 2-Chloro-1-(3-fluorobenzyloxy)-4-nitrobenzene

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

2-Chloro-1-(3-fluorobenzyloxy)-4-nitrobenzene is a key chemical intermediate, pivotal in the synthesis of a range of pharmaceuticals, most notably poly(ADP-ribose)polymerase (PARP) inhibitors like Niraparib and tyrosine kinase inhibitors such as Lapatinib.[1][2][3] Its synthetic utility is fundamentally governed by the electronic properties of its substituents. This guide elucidates the critical role of the para-positioned nitro group, which acts as a powerful activating moiety, dictating the molecule's high reactivity toward nucleophilic aromatic substitution (SNAr). We will explore the underlying electronic effects, present quantitative reactivity data, detail experimental protocols, and provide visual diagrams of the reaction mechanisms and workflows.

The Decisive Role of the Nitro Group's Electronic Effects

The reactivity of the chloro-substituent in this compound is not inherent but is profoundly activated by the presence of the nitro group (-NO₂) positioned para to it. The nitro group is one of the most powerful electron-withdrawing groups in organic chemistry, exerting its influence through two primary mechanisms:

-

Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms in the nitro group pulls electron density away from the aromatic ring through the sigma bond framework. This effect reduces the overall electron density of the benzene ring, making it more electrophilic.

-

Mesomeric/Resonance Effect (-M): The nitro group can delocalize the π-electrons of the benzene ring onto its own oxygen atoms. This resonance effect is particularly strong when the group is in the ortho or para position relative to the reaction center. This delocalization drastically reduces electron density at the ortho and para carbons, rendering the ring highly susceptible to attack by nucleophiles.[4][5]

Crucially, these effects make the aromatic ring electron-deficient, a prerequisite for nucleophilic aromatic substitution, a reaction pathway typically unfavorable for electron-rich benzene derivatives.[6][7]

Caption: Electronic effects of the nitro group on the aromatic ring.

Reactivity in Nucleophilic Aromatic Substitution (SNAr)

The primary reaction pathway for this compound is the addition-elimination mechanism of SNAr.[5][8] The process is initiated by the attack of a nucleophile at the carbon atom bearing the chloro leaving group (the ipso-carbon). This step, which is typically rate-determining, disrupts the ring's aromaticity and forms a high-energy, negatively charged intermediate known as a Meisenheimer complex.[4][7]

It is at this stage that the para-nitro group performs its most critical function. It stabilizes the anionic Meisenheimer complex by delocalizing the negative charge through resonance, spreading it from the ring onto its own oxygen atoms.[4][5][7] This stabilization significantly lowers the activation energy of the reaction, allowing it to proceed under relatively mild conditions. In the final, rapid step, the chloride ion is eliminated, and the aromaticity of the ring is restored to yield the substituted product.

Caption: The addition-elimination mechanism for SNAr reactions.

Quantitative Data Presentation

The activation by the nitro group translates into high conversion and yields in synthetic applications. The following tables summarize key physical properties and comparative reactivity data.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 443882-99-3 | [9] |

| Molecular Formula | C₁₃H₉ClFNO₃ | [9][10] |

| Molecular Weight | 281.67 g/mol | [9] |

| Appearance | White to light yellow powder or crystal | [9] |

| Melting Point | 99 - 103 °C | [9] |

| Purity | ≥ 99% (HPLC) | [9] |

Table 2: Comparative SNAr Reactivity Data

| Substrate | Nucleophile/Reagents | Conditions | Result | Reference(s) |

| 1,2-dichloro-4-nitrobenzene | m-fluorobenzyl alcohol, NaH | 2,5-Dimethylfuran, 80-100°C | >90% conversion (2-3 h) | [11] |

| 2-Chloro-1-(phenoxy)-4-nitrobenzene derivatives | Various phenoxides, K₂CO₃ | DMF | 77-96% Yield | [11] |

| A Niraparib Precursor | Triethyl phosphite | 92°C, 24 h | 90% Yield | [2] |

Note: Data for closely related structures are included to demonstrate the general high efficiency of SNAr reactions on nitro-activated substrates.

Experimental Protocols

The high reactivity of this compound makes its synthesis efficient. Below are representative experimental protocols derived from the literature.

Protocol 1: Synthesis from 2-Chloro-4-nitrophenol[1]

This method involves the Williamson ether synthesis, a classic SN2 reaction where the phenoxide acts as the nucleophile.

-

Reagent Preparation: In a reaction vessel, suspend 2-chloro-4-nitrophenol (1 mmol) and sodium carbonate (10 g) in acetonitrile (25 ml).

-

Addition: Add 1-(bromomethyl)-3-fluorobenzene (1 mmol) to the stirred suspension.

-

Reaction: Heat the mixture and stir at 313 K (40 °C) for 8 hours.

-

Work-up: After cooling, filter off the sodium carbonate. Wash the filtrate with brine.

-

Isolation: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Crystallize the crude product from ethyl acetate to obtain pure this compound.

Caption: Synthesis workflow for this compound.

Protocol 2: Synthesis from 1,2-Dichloro-4-nitrobenzene[11]

This method is a direct SNAr reaction on the activated aromatic ring.

-

Reagent Preparation: In a suitable solvent such as 2,5-dimethylfuran, add 1,2-dichloro-4-nitrobenzene.

-

Nucleophile Generation: Separately, or in situ, deprotonate m-fluorobenzyl alcohol using a strong base like sodium hydride (NaH) to generate the nucleophilic alkoxide.

-

Reaction: Add the alkoxide solution to the dichloronitrobenzene solution. Heat the mixture to reflux (80–100 °C). The reaction typically reaches >90% conversion within 2–3 hours. The nucleophile preferentially attacks the chlorine atom that is para to the activating nitro group.

-

Quenching: Cool the reaction mixture and carefully quench with ice-water.

-

Extraction: Extract the product into an organic solvent such as ethyl acetate.

-

Purification: Wash the organic layer, dry it, and concentrate. The final product can be purified by crystallization, for example from hexane.

Conclusion

The nitro group in this compound is the paramount functional group controlling its chemical behavior. Through potent inductive and resonance effects, it renders the aromatic ring electron-deficient, thereby powerfully activating the para-positioned chlorine atom for high-yield nucleophilic aromatic substitution. This predictable and efficient reactivity makes the molecule an exceptionally valuable and versatile building block for the synthesis of complex, high-value compounds in the pharmaceutical industry. Understanding the fundamental role of the nitro group is therefore essential for optimizing existing synthetic routes and designing novel molecular architectures.

References

- 1. 2-Chloro-1-(3-fluorobenzyloxy)-4-nitrobenzene - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CN107235957A - A kind of synthetic method for preparing Niraparib - Google Patents [patents.google.com]

- 3. Niraparib synthesis - chemicalbook [chemicalbook.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 6. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Advanced Organic Module | English | Green Chemistry [scranton.edu]

- 9. chemimpex.com [chemimpex.com]

- 10. Buy this compound | 443882-99-3 [smolecule.com]

- 11. This compound | 443882-99-3 | Benchchem [benchchem.com]

Methodological & Application

Synthesis of 2-Chloro-1-(3-fluorobenzyloxy)-4-nitrobenzene: A Detailed Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 2-Chloro-1-(3-fluorobenzyloxy)-4-nitrobenzene, a key intermediate in pharmaceutical and organic synthesis, from 2-chloro-4-nitrophenol. This synthesis is a classic example of the Williamson ether synthesis.

Introduction

This compound is a valuable building block in the development of various complex organic molecules and active pharmaceutical ingredients.[1][2] Its structure, featuring a chloro group, a nitro group, and a fluorobenzyloxy moiety, imparts unique reactivity, making it an important intermediate. The primary synthetic route involves the nucleophilic substitution reaction between 2-chloro-4-nitrophenol and a suitable 3-fluorobenzyl halide. This reaction, known as the Williamson ether synthesis, proceeds by the deprotonation of the phenolic hydroxyl group to form a phenoxide, which then acts as a nucleophile, attacking the electrophilic carbon of the benzyl halide.

Reaction Scheme

Comparative Analysis of Synthesis Protocols

The synthesis of this compound can be achieved under various reaction conditions. The choice of base, solvent, and temperature can significantly influence the reaction yield and purity of the final product. Below is a summary of different reported protocols.

| Parameter | Protocol 1 | Protocol 2 | Protocol 3 |

| Starting Materials | 2-chloro-4-nitrophenol, 1-(bromomethyl)-3-fluorobenzene | 2-chloro-4-nitrophenol, 3-fluorobenzyl bromide | 2-chloro-4-nitrophenol, 3-fluorobenzyl halide |

| Base | Sodium Carbonate (Na₂CO₃) | Potassium Carbonate (K₂CO₃) | Sodium Hydride (NaH) |

| Solvent | Acetonitrile | Acetonitrile | 2,5-Dimethylfuran |

| Temperature | 313 K (40 °C)[3] | 60 °C | 80-100 °C |

| Reaction Time | 8 hours[3] | 2 hours | 2-3 hours |

| Reported Yield | Not explicitly stated | 95% | >90% conversion |

Detailed Experimental Protocols

Protocol 1: Synthesis using Sodium Carbonate in Acetonitrile[3]

This protocol utilizes sodium carbonate as the base and acetonitrile as the solvent.

Materials:

-

2-chloro-4-nitrophenol (1 mmol)

-

1-(bromomethyl)-3-fluorobenzene (1 mmol)

-

Sodium carbonate (10 g)

-

Acetonitrile (25 ml)

-

Brine solution

-

Anhydrous sodium sulfate

-

Ethyl acetate

Procedure:

-

To a round-bottom flask, add 2-chloro-4-nitrophenol (1 mmol), 1-(bromomethyl)-3-fluorobenzene (1 mmol), sodium carbonate (10 g), and acetonitrile (25 ml).

-

Stir the mixture at 313 K for 8 hours.

-

After the reaction is complete, filter off the sodium carbonate.

-

Wash the filtrate with brine.

-

Separate the organic phase and dry it over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the filtrate to obtain the crude product.

-

Recrystallize the crude product from ethyl acetate to yield pure this compound.

Protocol 2: High-Yield Synthesis using Potassium Carbonate in Acetonitrile

This optimized protocol employs potassium carbonate and offers a high yield in a shorter reaction time.

Materials:

-

2-chloro-4-nitrophenol

-

3-fluorobenzyl bromide

-

Potassium carbonate

-

Acetonitrile

Procedure:

-

Combine 2-chloro-4-nitrophenol, 3-fluorobenzyl bromide, and potassium carbonate in acetonitrile.

-

Heat the reaction mixture to 60°C and stir for 2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Work-up the reaction mixture to isolate the product.

-

This method has been reported to yield the final product in 95% yield.

Product Characterization Data

| Property | Data |

| Molecular Formula | C₁₃H₉ClFNO₃[1] |

| Molecular Weight | 281.67 g/mol [1] |

| Appearance | White to light yellow powder or crystal[1] |

| Melting Point | 99 - 103 °C[1] |

| Purity (by HPLC) | ≥ 99%[1] |

Experimental Workflow and Logic

The synthesis of this compound follows a logical workflow typical for a Williamson ether synthesis. The key steps are outlined in the diagram below.

Caption: Experimental workflow for the synthesis of this compound.

Signaling Pathway Diagram (Illustrative)

While this is a chemical synthesis and not a biological signaling pathway, a similar diagram can illustrate the logical progression of the reaction mechanism.

Caption: Reaction mechanism for the Williamson ether synthesis.

References

Detailed experimental protocol for 2-Chloro-1-(3-fluorobenzyloxy)-4-nitrobenzene synthesis

An established method for the synthesis of 2-Chloro-1-(3-fluorobenzyloxy)-4-nitrobenzene is detailed in this application note. The primary synthetic route is a Williamson ether synthesis, a widely utilized reaction in organic chemistry for the formation of ethers. This protocol provides a robust and reproducible method for researchers and professionals in drug development and chemical synthesis.

Introduction